- An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiation, Latin American Journal of Pharmacy, 2013, 32(8), 1258-1262

Cas no 96-88-8 (Mepivacaine)

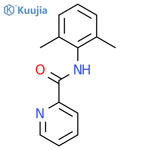

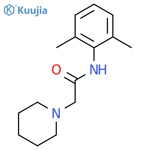

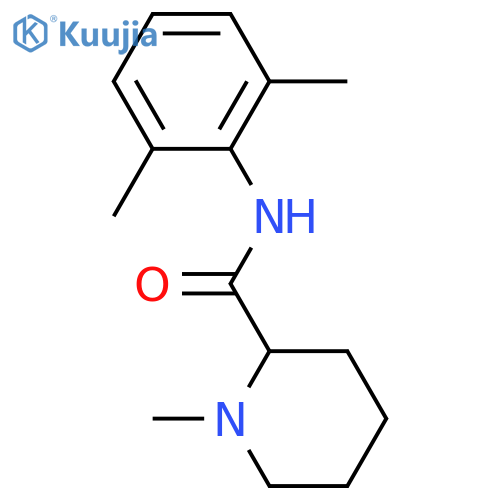

Mepivacaine structure

상품 이름:Mepivacaine

Mepivacaine 화학적 및 물리적 성질

이름 및 식별자

-

- N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide

- 2-Piperidinecarboxamide,N-(2,6-dimethylphenyl)-1-methyl-

- Mepivacaine

- Carbocaine

- DL-Mepivacaine

- Scandicain

- Scandicaine

- Mepivacaina

- Mepivacainum

- Mepicaine

- Polocaine

- Mepivicaine

- Mepivacainum [INN-Latin]

- Mepivacaina [INN-Spanish]

- (+-)-1-Methyl-2',6'-pipecoloxylidide

- Mepivacaine [INN:BAN]

- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide

- 1-METHYL-2',6'-PIPECOLOXYLIDIDE

- 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-

- N-Methyl-2-pipecolic acid, 2,6-xylidide

- 2',6'-Pipec

- 2′,6′-Pipecoloxylidide, 1-methyl- (6CI, 8CI)

- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide (ACI)

- (±)-Mepivacaine

- 1-Methyl-2′,6′-pipecoloxylidide

- DL

- APF 135

- Carbocain

- Carbocaine-V

- MepiSV

- MeSH ID: D008619

- Scandinibsa

- Tevacaine

- BSPBio_003297

- Scandicane

- DTXCID803259

- NCGC00018284-06

- AB00053769_13

- KBio1_001914

- MEPIVACAINE [VANDF]

- EN300-7359348

- KBio2_004528

- 2',6'-Pipecoloxylidide, 1-methyl-

- Spectrum3_001629

- Mepivacaine, 1mg/ml in Methanol

- Carboplyin Dental

- BRD-A03216249-003-12-8

- Mepivacaina (INN-Spanish)

- SBI-0052814.P002

- Spectrum2_001656

- AKOS015889304

- KBio3_002517

- Mepivacainum (INN-Latin)

- s5392

- DivK1c_006970

- EINECS 202-543-0

- BDBM50417964

- (.+/-.)-Mepivacaine

- N-Methylhexahydro-2-picolinic acid, 2,6-dimethylanilide

- HY-B0517

- SCHEMBL25314

- (+/-)-Mepivacaine

- Epitope ID:122686

- Carboplyin Dental (TN)

- BRD-A03216249-003-23-5

- KBioGR_001092

- CHEBI:6759

- DB-343491

- Q416760

- MEPIVACAINE [WHO-DD]

- GTPL7224

- N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboximidic acid

- SpecPlus_000874

- N-Methyl-2-pipecolic acid, 2,6-dimethylanilide

- KBioSS_001960

- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide #

- Q-100290

- N01BB03

- DB00961

- DTXSID9023259

- NCGC00018284-05

- Mepivacaine (INN)

- (.+/-.)-1-Methyl-2',6'-pipecoloxylidide

- C07528

- BRD-A03216249-003-02-9

- NCGC00018284-03

- AB00053769_12

- (+/-)-1-METHYL-2',6'-PIPECOLOXYLIDIDE

- Spectrum_001480

- HMS3886E04

- MLS006011662

- AC-9857

- 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-1-METHYL-, (+/-)-

- D08181

- FS-3679

- CCG-266926

- KBio2_007096

- NS00000534

- Mepihexal

- N-(2 pound not6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide

- CS-0009492

- KBio2_001960

- Spectrum5_001354

- 5-22-01-00223 (Beilstein Handbook Reference)

- UNII-B6E06QE59J

- CHEMBL1087

- MEPIVACAINE [MI]

- NCGC00089774-02

- BRD-A03216249-003-24-3

- NCGC00018284-02

- SMR004703413

- APF-135

- S-Ropivacaine Mesylate

- Spectrum4_000596

- SPBio_001811

- MEPIVACAINE [INN]

- Z1741980843

- B6E06QE59J

- 22801-44-1

- 96-88-8

- MFCD00243006

- BRN 0211230

-

- MDL: MFCD00243006

- 인치: 1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)

- InChIKey: INWLQCZOYSRPNW-UHFFFAOYSA-N

- 미소: O=C(C1CCCCN1C)NC1C(C)=CC=CC=1C

계산된 속성

- 정밀분자량: 246.173213330g/mol

- 동위원소 질량: 246.173213330g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 2

- 복잡도: 282

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 32.299

- 소수점 매개변수 계산 참조값(XlogP): 1.9

실험적 성질

- 색과 성상: Powder

- 밀도: 0.9978 (rough estimate)

- 융해점: 150-151°

- 비등점: 389.35°C (rough estimate)

- 굴절률: 1.6280 (estimate)

- LogP: 2.2

Mepivacaine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | M225078-100mg |

Mepivacaine |

96-88-8 | 100mg |

$ 59.00 | 2023-09-07 | ||

| ChemScence | CS-0009492-500mg |

Mepivacaine |

96-88-8 | ≥98.0% | 500mg |

$80.0 | 2022-04-26 | |

| TRC | M225078-500mg |

Mepivacaine |

96-88-8 | 500mg |

$ 75.00 | 2023-04-15 | ||

| Enamine | EN300-7359348-0.5g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 0.5g |

$23.0 | 2023-07-07 | |

| S e l l e c k ZHONG GUO | S5392-25mg |

Mepivacaine |

96-88-8 | 98% | 25mg |

¥794.84 | 2023-09-15 | |

| Enamine | EN300-7359348-25.0g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 25.0g |

$124.0 | 2023-07-07 | |

| Enamine | EN300-7359348-0.05g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 0.05g |

$20.0 | 2023-07-07 | |

| Enamine | EN300-7359348-5.0g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 5.0g |

$35.0 | 2023-07-07 | |

| abcr | AB443302-1 g |

N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide, 95%; . |

96-88-8 | 95% | 1g |

€51.80 | 2022-03-02 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80159-5mg |

Mepivacaine |

96-88-8 | 98.0% | 5mg |

¥100 | 2021-05-07 |

Mepivacaine 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 70 °C

참조

- Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy, European Journal of Organic Chemistry, 2017, 2017(44), 6511-6517

합성회로 3

반응 조건

참조

- Kinetics of one-step mepivacaine synthesis on polymers containing Pd-nanoparticles, Pharmaceutical Chemistry Journal, 2019, 52(10), 865-867

합성회로 4

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

참조

- Optical isomers of mepivacaine and bupivacaine, Journal of Medicinal Chemistry, 1971, 14(9), 891-2

합성회로 5

반응 조건

참조

- Flow Chemistry Supporting Access to Drugs in Developing Countries, Topics in Medicinal Chemistry, 2021, 38, 391-419

합성회로 6

반응 조건

참조

- Preparation of lidocaine, bipuvacaine, mepivacaine, trimecaine, and pyromecaine by reductive acylation on palladium catalysts, Pharmaceutical Chemistry Journal, 2008, 42(6), 357-359

합성회로 7

반응 조건

1.1 Reagents: Oxygen ; 42 h, rt

1.2 Solvents: Methanol ; 12 h, 60 °C

1.2 Solvents: Methanol ; 12 h, 60 °C

참조

- Radical Fixation of Functionalized Carbon Resources: α-sp3C-H Carbamoylation of Tertiary Amines with Aryl Isocyanates, Organic Letters, 2007, 9(24), 5115-5118

Mepivacaine Raw materials

Mepivacaine Preparation Products

- rel-(2R,6S)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-00-9)

- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- (13327-12-3)

- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-2-[[(2,6-dimethylphenyl)amino]carbonyl]- (1000285-99-3)

- rel-(2R,6R)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-01-0)

- Mepivacaine (96-88-8)

- N-Desbutyl Bupivacaine (15883-20-2)

- ETHYL N-(2,6-XYLYL)CARBAMATE (35601-96-8)

Mepivacaine 관련 문헌

-

Myriam C. Salvadori,Mirtes E. Velletri,Márcia M. A. Camargo,Adélia C. P. Araújo Analyst 1988 113 1189

-

Menglin Wei,Jiajia Liu,Yuanyuan Xia,Feng Feng,Wenyuan Liu,Feng Zheng RSC Adv. 2015 5 66420

-

Zsolt Fül?p,Péter Szemesi,Péter Bana,János éles,István Greiner React. Chem. Eng. 2020 5 1527

-

Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466

-

Bradley J. Dworak,Bruce C. Wheeler Lab Chip 2009 9 404

96-88-8 (Mepivacaine) 관련 제품

- 24358-84-7((S)-Mepavacaine)

- 22801-44-1(Mepivacaine)

- 2180-92-9(Bupivacaine)

- 27262-45-9((R)-Bupivacaine)

- 247061-08-1(3-Amino Ropivacaine)

- 115787-50-3(5-(Bromoacetyl)salicylaldehyde)

- 2088860-35-7(ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate)

- 2640819-10-7(1-[4-(4-{[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one)

- 2351218-88-5(Chembl4522028)

- 180076-92-0(L-Alanine, N-(2',3'-didehydro-3'-deoxy-5'-thymidylyl)-)

추천 공급업체

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

골드 회원

중국 공급자

시약

Changzhou Guanjia Chemical Co., Ltd

골드 회원

중국 공급자

대량

Enjia Trading Co., Ltd

골드 회원

중국 공급자

대량

Shanghai Jinhuan Chemical CO., LTD.

골드 회원

중국 공급자

대량

Taizhou Jiayin Chemical Co., Ltd

골드 회원

중국 공급자

대량